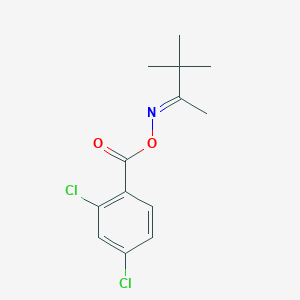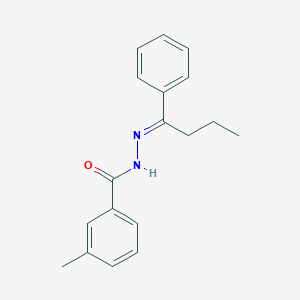![molecular formula C14H10N4O7 B324241 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID](/img/structure/B324241.png)
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID is an organic compound that features a hydrazine functional group attached to a benzoic acid moiety. This compound is known for its applications in various chemical reactions and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID typically involves the reaction of 2,4-dinitrophenylhydrazine with a benzoic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays to detect the presence of specific functional groups.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism by which 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID exerts its effects involves the interaction of its hydrazine group with various molecular targets. This interaction can lead to the formation of hydrazones, which are important intermediates in many chemical reactions. The pathways involved include nucleophilic addition and condensation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications.
2,4-Dinitrophenylhydrazone: Formed from the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds.
Benzoic Acid Derivatives: Various derivatives of benzoic acid that share similar chemical properties.
Uniqueness
2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrazones makes it particularly valuable in organic synthesis and analytical chemistry .
Eigenschaften
Molekularformel |
C14H10N4O7 |
|---|---|
Molekulargewicht |
346.25 g/mol |
IUPAC-Name |
2-[(2,4-dinitroanilino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-13(9-3-1-2-4-10(9)14(20)21)16-15-11-6-5-8(17(22)23)7-12(11)18(24)25/h1-7,15H,(H,16,19)(H,20,21) |
InChI-Schlüssel |
OFSDVWHQUSUUEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B324162.png)






![2-{[4-(Benzyloxy)benzylidene]amino}-5-methylphenol](/img/structure/B324174.png)
![2-(4-chlorophenoxy)-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B324175.png)
![4-bromo-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide](/img/structure/B324176.png)
![2-(4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B324180.png)
![N'-[1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B324182.png)
![N'-[1-(2-furyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B324183.png)
